molecular formula C17H23ClO4 B015896 S-(-)-Etomoxir CAS No. 828934-40-3

S-(-)-Etomoxir

Cat. No.: B015896
CAS No.: 828934-40-3
M. Wt: 326.8 g/mol
InChI Key: DZLOHEOHWICNIL-KRWDZBQOSA-N
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Description

Ethyl (2S)-2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate is a synthetic organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound features a chlorophenoxy group, a hexyl chain, and an oxirane ring, making it a molecule of interest in various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2S)-2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate typically involves the following steps:

    Formation of the Chlorophenoxy Hexyl Intermediate: This step involves the reaction of 4-chlorophenol with a hexyl halide under basic conditions to form 6-(4-chlorophenoxy)hexane.

    Epoxidation: The intermediate is then subjected to epoxidation using a peracid, such as m-chloroperbenzoic acid (m-CPBA), to form the oxirane ring.

    Esterification: Finally, the oxirane intermediate is esterified with ethyl chloroformate in the presence of a base to yield ethyl (2S)-2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The oxirane ring can undergo oxidation to form diols.

    Reduction: Reduction of the oxirane ring can lead to the formation of alcohols.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Diols: From oxidation of the oxirane ring.

    Alcohols: From reduction of the oxirane ring.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a pharmaceutical intermediate.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl (2S)-2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate would depend on its specific interactions with molecular targets. The oxirane ring is reactive and can form covalent bonds with nucleophilic sites in proteins and other biomolecules, potentially altering their function.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (2S)-2-[6-(4-methoxyphenoxy)hexyl]oxirane-2-carboxylate
  • Ethyl (2S)-2-[6-(4-bromophenoxy)hexyl]oxirane-2-carboxylate

Uniqueness

Ethyl (2S)-2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate is unique due to the presence of the chlorophenoxy group, which can influence its reactivity and interactions compared to other similar compounds with different substituents.

Properties

IUPAC Name

ethyl (2S)-2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClO4/c1-2-20-16(19)17(13-22-17)11-5-3-4-6-12-21-15-9-7-14(18)8-10-15/h7-10H,2-6,11-13H2,1H3/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZLOHEOHWICNIL-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CO1)CCCCCCOC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@]1(CO1)CCCCCCOC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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